molecular formula C11H9NO2S B13079616 1,3-Butanedione, 1-(2-benzothiazolyl)-

1,3-Butanedione, 1-(2-benzothiazolyl)-

Cat. No.: B13079616
M. Wt: 219.26 g/mol
InChI Key: GLBHDSPTUZOETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Butanedione, 1-(2-benzothiazolyl)- (CAS: N/A; molecular formula: C₁₁H₉N₂O₂S) is a heterocyclic compound featuring a 1,3-diketone backbone fused to a benzothiazole moiety. This structure confers unique reactivity, particularly in forming hydrazones and coordinating with metals, making it valuable in synthesizing bioactive derivatives . Its synthesis often involves condensation reactions between 2-aminothiophenol derivatives and diketones under basic conditions. For example, 1-(2-benzothiazolyl)-1-cyano-3-chloroacetone (a related intermediate) reacts with arylhydrazonomalononitrile to yield pyrazole derivatives, demonstrating its versatility in heterocyclic chemistry .

Key spectral characterization includes IR absorption bands at ~1700 cm⁻¹ (C=O stretching) and ~2460 cm⁻¹ (S-H stretching in precursors), with structural confirmation via ¹H/¹³C NMR and X-ray crystallography .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)butane-1,3-dione

InChI

InChI=1S/C11H9NO2S/c1-7(13)6-9(14)11-12-8-4-2-3-5-10(8)15-11/h2-5H,6H2,1H3

InChI Key

GLBHDSPTUZOETI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)C1=NC2=CC=CC=C2S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Butanedione, 1-(2-benzothiazolyl)- typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones. This reaction is often carried out under acidic or basic conditions, depending on the specific reagents used . The reaction can be catalyzed by various catalysts, including ionic liquids and transition metal complexes .

Industrial Production Methods

Industrial production methods for 1,3-Butanedione, 1-(2-benzothiazolyl)- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Butanedione, 1-(2-benzothiazolyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers .

Scientific Research Applications

1,3-Butanedione, 1-(2-benzothiazolyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

Mechanism of Action

The mechanism of action of 1,3-Butanedione, 1-(2-benzothiazolyl)- involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Reactivity/Applications References
1,3-Butanedione, 1-(2-benzothiazolyl)- C₁₁H₉N₂O₂S 1,3-diketone, benzothiazole Precursor for pyrazole/pyrrole derivatives; antitumor activity
4,7-Diphenylethynyl-2,1,3-benzothiadiazole C₂₀H₁₀N₂S Ethynyl phenyl groups, benzothiadiazole Liquid crystals; luminescent properties
1,2,3-Benzothiadiazine 1,1-dioxide C₇H₅N₂O₂S Sulfone, fused benzothiadiazine Medicinal chemistry (analogue of phthalazinones)
Polybenzobisthiazole (C₁₄H₈N₂S₂)ₙ Polymeric benzothiazole backbone High-performance polymers; thermal stability

Key Differences:

  • Reactivity :

    • The diketone group in 1,3-Butanedione, 1-(2-benzothiazolyl)- enables nucleophilic additions (e.g., with hydrazines to form hydrazones), unlike benzothiadiazoles, which undergo electrophilic substitutions due to electron-deficient cores .
    • Benzothiadiazine 1,1-dioxides exhibit ring-opening reactivity under basic conditions, a feature absent in the target compound .
  • Applications: The target compound’s derivatives show cytotoxicity against HepG-2 and MCF-7 cancer cells, whereas benzothiadiazoles are prioritized for optoelectronic materials .

Notable Contrasts:

  • The target compound requires multistep functionalization (e.g., alkylation, cyclocondensation), whereas benzoxadiazoles are synthesized via single-step cyclizations .

Physicochemical Properties

  • Thermal Stability : Benzothiadiazoles exhibit higher thermal stability (decomposition >300°C) compared to 1,3-Butanedione derivatives, which decompose near 200°C due to labile diketone groups .
  • Solubility : The target compound is sparingly soluble in polar solvents (e.g., water), whereas sulfonated benzothiadiazines show improved aqueous solubility .

Biological Activity

1,3-Butanedione, 1-(2-benzothiazolyl)- is a compound of significant interest due to its diverse biological activities. This compound is a derivative of benzothiazole, a class of heterocyclic compounds known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of 1,3-butanedione, 1-(2-benzothiazolyl)- features a benzothiazole moiety attached to a butanedione backbone. This unique structure contributes to its biological activity.

  • Molecular Formula : C10_{10}H7_{7}N1_{1}O2_{2}S
  • Molecular Weight : 201.24 g/mol

Antimicrobial Activity

Numerous studies have investigated the antimicrobial activity of benzothiazole derivatives, including 1,3-butanedione, 1-(2-benzothiazolyl)-. The compound has shown effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of 1-(2-benzothiazolyl)-1,3-butanedione

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli< 29 µg/mL
Staphylococcus aureus< 40 µg/mL
Candida albicans< 207 µg/mL

The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Its mechanism involves inhibiting essential bacterial pathways such as cell wall synthesis and DNA replication .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound. Studies indicate that benzothiazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation.

Case Study:

A recent study demonstrated that derivatives of benzothiazole significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The study employed cell viability assays and flow cytometry to assess apoptosis rates .

The biological activity of 1,3-butanedione, 1-(2-benzothiazolyl)- is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
  • Signaling Pathway Modulation : It can interfere with cellular signaling mechanisms, leading to altered gene expression and apoptosis in cancer cells .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties:

  • Lipophilicity (Log P) : Indicates potential for good membrane permeability.
  • Bioavailability : Estimated high bioavailability based on structural characteristics.

However, toxicity studies are necessary to evaluate the safety profile before clinical applications can be considered.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.